molecular formula C7H8O2 B1581324 4,5-Dimethyl-2-furaldehyde CAS No. 52480-43-0

4,5-Dimethyl-2-furaldehyde

Cat. No.: B1581324
CAS No.: 52480-43-0
M. Wt: 124.14 g/mol
InChI Key: JPTPEPVCVXGNJM-UHFFFAOYSA-N
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Description

Contextualizing 4,5-Dimethyl-2-furaldehyde within the Furanic Aldehyde Class

This compound is a specific member of the furanic aldehyde family. georganics.sk Its structure consists of a central furan (B31954) ring with an aldehyde group (-CHO) at the second position and two methyl groups (-CH₃) at the fourth and fifth positions. This substitution pattern distinguishes it from more commonly known furanic aldehydes like furfural (B47365) (which has no methyl groups) and 5-methylfurfural (B50972) (with a single methyl group). wikipedia.org

The molecular formula for this compound is C₇H₈O₂. nih.gov It is also known by its synonyms, 4,5-dimethylfurfural and 4,5-dimethylfuran-2-carboxaldehyde. georganics.sknih.gov The presence and position of the methyl groups on the furan ring influence the compound's chemical properties and reactivity compared to other analogs in its class.

One notable method for its synthesis involves the photochemical rearrangement of 2,6-dimethyl-4-pyrone. This process uses ultraviolet light to transform the pyrone ring into the desired furaldehyde structure under controlled conditions. Like other furanic aldehydes, this compound can undergo various chemical transformations. The aldehyde functional group can be oxidized to a carboxylic acid or reduced to an alcohol, while the furan ring can participate in electrophilic substitution reactions.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 52480-43-0 nih.gov
Molecular Formula C₇H₈O₂ nih.gov
Molecular Weight 124.14 g/mol nih.govsigmaaldrich.com
Appearance Liquid sigmaaldrich.comlabvietchem.com.vn
Boiling Point 98-100 °C at 12 mmHg chemsynthesis.comsigmaaldrich.com
Density ~1.016 g/mL at 25 °C sigmaaldrich.com

| Refractive Index | n20/D 1.529 sigmaaldrich.com |

Significance of Furanic Aldehyde Research in Contemporary Chemistry

Research into furanic aldehydes is a cornerstone of the transition towards a bio-based economy. These compounds are identified as crucial bio-platform molecules that can be converted into a wide array of high-value chemicals and materials. researchgate.net The drive for this research is largely fueled by the need to find sustainable alternatives to petrochemicals, thereby reducing reliance on fossil fuels and mitigating environmental pollution. snsinsider.comcredenceresearch.com

The significance of this research field is evident in several key areas:

Renewable Feedstocks: Furanic aldehydes, such as furfural and 5-hydroxymethylfurfural (B1680220) (5-HMF), are produced from the dehydration of sugars found in agricultural byproducts like corncobs, sugarcane bagasse, and wood chips. researchgate.netwikipedia.orgfoodb.ca This valorization of biomass waste is a prime example of a circular economy in action.

Biofuels: Furanic aldehydes are precursors to potential biofuels. researchgate.net For instance, research has focused on converting them into compounds like 2,5-dimethylfuran (B142691) (DMF), which shows promise as a liquid transportation fuel. ebi.ac.uk The push for renewable energy sources to reduce greenhouse gas emissions continues to drive innovation in this area. snsinsider.com

Polymers and Materials: These aldehydes are essential building blocks for bio-based polymers. Furfuryl alcohol, a derivative of furfural, is used extensively in the production of furan resins, which are known for their thermal resistance and are used in foundries and for creating corrosion-resistant materials. snsinsider.combritannica.com

Pharmaceutical and Agrochemical Industries: The furan nucleus is a structural motif found in many biologically active compounds. Consequently, furanic aldehydes serve as versatile intermediates in the synthesis of pharmaceuticals and agrochemicals, such as herbicides and pesticides. precedenceresearch.comcredenceresearch.comacs.org

Flavor and Fragrance: Some furan derivatives contribute to the flavor and aroma of foods and beverages and are used as flavoring agents. dalinyebo.comsolubilityofthings.com

The expanding applications for these compounds in diverse industrial sectors, including chemicals, automotive, and construction, underscore the economic and scientific importance of ongoing research into furanic aldehydes. precedenceresearch.comcredenceresearch.com

Table 2: List of Compounds Mentioned

Compound Name CAS Number Molecular Formula
This compound 52480-43-0 nih.gov C₇H₈O₂ nih.gov
Furfural 98-01-1 wikipedia.org C₅H₄O₂ wikipedia.org
5-Methylfurfural 620-02-0 C₆H₆O₂
5-Hydroxymethylfurfural (5-HMF) 67-47-0 C₆H₆O₃
2,6-Dimethyl-4-pyrone 1004-36-0 C₇H₈O₂
Furfuryl alcohol 98-00-0 C₅H₆O₂
5-Phenyl-2-furaldehyde 3713-31-3 C₁₁H₈O₂
5-Ethyl-2-furaldehyde 2530-08-7 C₇H₈O₂

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dimethylfuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2/c1-5-3-7(4-8)9-6(5)2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPTPEPVCVXGNJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=C1)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70349175
Record name 4,5-dimethyl-2-furaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52480-43-0
Record name 4,5-dimethyl-2-furaldehyde
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Record name 52480-43-0
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Synthetic Methodologies for Furanic Aldehydes

Chemo-selective Synthesis of 4,5-Dimethyl-2-furaldehyde

The synthesis of this compound is most notably achieved through specific chemical transformations that ensure the correct placement of the dimethyl and aldehyde functional groups on the furan (B31954) ring.

A primary and well-documented synthetic route for this compound involves the photochemical rearrangement of 2,6-Dimethyl-4-pyrone. sigmaaldrich.com This method is valued for its specificity in producing the target compound. The process begins with 2,6-dimethyl-4-pyrone, which, upon exposure to ultraviolet (UV) light, undergoes a structural transformation. This reaction requires carefully controlled conditions, including an inert atmosphere to prevent oxidative side reactions and degradation of the product.

The mechanism involves the light-induced excitation of the pyrone ring, leading to a ring contraction and rearrangement that forms the furan aldehyde structure. Specifically, the pyrone ring is converted into a furan ring, with the aldehyde group forming at the 2-position and the methyl groups situated at the 4- and 5-positions. The mechanism of this specific photorearrangement has been described in chemical literature. sigmaaldrich.com Photochemical reactions, in general, are powerful tools in organic synthesis, providing access to reaction pathways that are difficult to achieve through traditional thermochemical methods. researchgate.nettue.nl

Condensation reactions are a cornerstone of heterocyclic chemistry and provide versatile pathways for the formation of furan rings. While a direct, single-step condensation to form this compound is less common, several foundational methods can be adapted to create substituted furans, which can then be functionalized.

One of the most classic methods is the Paal-Knorr synthesis , which involves the cyclization and dehydration of a 1,4-dicarbonyl compound under non-aqueous acidic conditions to produce a furan. pharmaguideline.com To synthesize a precursor for this compound using this method, a specifically substituted 1,4-diketone would be required.

Another relevant reaction is the Vilsmeier-Haack reaction , which is a widely used method to introduce a formyl (aldehyde) group onto an electron-rich aromatic ring, including furan. pharmaguideline.comtandfonline.com For instance, if 3,4-dimethylfuran (B29692) were synthesized first, a subsequent Vilsmeier-Haack reaction could selectively install the aldehyde group at the 2-position. pharmaguideline.com This two-step approach, involving initial furan ring formation followed by formylation, is a common strategy in directed synthesis.

Condensation reactions can also occur between existing furan compounds and other reagents. For example, reactions involving furan and aldehydes or ketones can lead to the formation of oligomers and macrocycles. pharmaguideline.com The Knoevenagel condensation of furfural (B47365) with active methylene (B1212753) compounds like barbituric acid derivatives or rhodanine (B49660) is another example of how the aldehyde group on a furan ring can be used to build more complex molecules. ekb.egacs.org

Table 1: General Condensation and Formylation Pathways for Furan Synthesis
Reaction NameDescriptionTypical ReactantsRelevance to Furanic Aldehydes
Paal-Knorr SynthesisAcid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds. pharmaguideline.com1,4-Diketones/dialdehydesForms the core furan ring. The substitution pattern is determined by the starting dicarbonyl compound.
Fiest-Benary Furan SynthesisReaction of α-halo ketones with β-dicarbonyl compounds in the presence of a base like ammonia (B1221849) or pyridine. pharmaguideline.comα-Halo ketones, β-Dicarbonyl compoundsA versatile method for producing a variety of substituted furans.
Vilsmeier-Haack ReactionFormylation of activated aromatic rings using a Vilsmeier reagent (e.g., DMF/POCl₃). pharmaguideline.comtandfonline.comFuran derivative, DMF, POCl₃A direct method to introduce an aldehyde group onto a pre-existing furan ring, typically at the 2-position. pharmaguideline.com
Knoevenagel CondensationCondensation of an aldehyde or ketone with an active methylene compound. ekb.egacs.orgFuranic aldehyde, Active methylene compoundUsed to further functionalize a furanic aldehyde rather than create it, demonstrating its reactivity.

General Strategies for Furanic Aldehyde Production

Beyond methods specific to one molecule, broader strategies exist for the production of furanic aldehydes, often leveraging renewable resources or established organic synthesis routes.

In recent years, significant research has focused on converting biomass-derived carbohydrates into valuable platform chemicals, including furanic aldehydes like furfural (FA) and 5-hydroxymethylfurfural (B1680220) (HMF). mdpi.comrsc.org These compounds serve as key intermediates for the synthesis of a wide range of chemicals and biofuels. rsc.orgresearchgate.net

The general process begins with lignocellulosic biomass, which is primarily composed of cellulose (B213188), hemicellulose, and lignin. mdpi.com A pretreatment step is required to break down the rigid structure of the biomass and separate these components. mdpi.com

Furfural (FA) is produced from the C5 (pentose) sugars, such as xylose, found in the hemicellulose fraction. mdpi.com The conversion is typically an acid-catalyzed dehydration reaction.

5-Hydroxymethylfurfural (HMF) is derived from C6 (hexose) sugars, like fructose (B13574) and glucose, which are the building blocks of cellulose. mdpi.com The dehydration of hexoses to HMF is also generally acid-catalyzed.

These catalytic conversion processes face challenges, including low yields and high production costs, which have limited their practical application on an industrial scale. rsc.orgresearchgate.net However, various catalytic strategies using different catalysts and reaction solvents are continuously being developed to overcome these limitations. rsc.orgresearchgate.net While these technologies primarily focus on producing FA and HMF, these platform molecules can be further transformed. For example, catalytic hydrogenation and rearrangement reactions have been developed to convert HMF into 2,5-dimethylfuran (B142691) (DMF), demonstrating that the furan core from biomass can be chemically modified to produce other derivatives.

Table 2: Biomass Conversion Pathways to Primary Furanic Aldehydes
Biomass ComponentCarbohydrate FeedstockKey Furanic Aldehyde ProductGeneral Conversion Process
HemicelluloseC5 Sugars (e.g., Xylose)Furfural (FA)Acid-catalyzed dehydration. mdpi.com
CelluloseC6 Sugars (e.g., Glucose, Fructose)5-Hydroxymethylfurfural (HMF)Acid-catalyzed dehydration. mdpi.com

Directed chemical synthesis encompasses a range of established organic reactions for constructing the furan ring from various non-biomass starting materials. These methods offer precise control over the structure and substitution pattern of the final product.

In addition to the Paal-Knorr and Fiest-Benary syntheses mentioned earlier, other routes include:

Ring Contraction: Pyrylium salts can be oxidized with agents like hydrogen peroxide to induce a ring contraction, forming 2-acylfurans. pharmaguideline.com

From other Heterocycles: Oxazoles can undergo a Diels-Alder reaction with acetylenic dienophiles, followed by the loss of a nitrile molecule, to yield a substituted furan. pharmaguideline.com

Multicomponent Synthesis: Modern methods allow for the modular synthesis of polysubstituted furans from simple, readily available reagents. One such approach involves the coupling of aldehydes, acyl chlorides, and alkynes in a one-pot reaction to generate the furan core. rsc.org

These routes highlight the versatility of organic chemistry in creating specific furanic structures from the ground up, providing an alternative to biomass-derived pathways.

Advanced Analytical Methodologies for Furanic Aldehydes

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of furanic aldehydes, providing the necessary separation of these compounds from complex sample matrices and from each other.

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like 4,5-Dimethyl-2-furaldehyde. This technique offers excellent selectivity and sensitivity, making it suitable for trace-level detection in complex matrices such as food. nih.gov The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode allows for the specific detection of target analytes, minimizing matrix interference. nih.gov

For the analysis of furan (B31954) derivatives, including dimethylated isomers, a non-polar column such as a HP-5MS is often employed. nih.gov This allows for the separation of isomers that may have similar mass spectra, such as 2,3-dimethylfuran (B88355) and 2,5-dimethylfuran (B142691). nih.gov Sample preparation for GC-MS analysis of furanic compounds often involves headspace solid-phase microextraction (HS-SPME), which is a solvent-free technique that concentrates volatile analytes from the sample matrix onto a coated fiber. nih.gov

Table 1: Illustrative GC-MS/MS Parameters for Furanic Aldehyde Analysis

ParameterTypical Condition
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium
Injection ModeSplitless
Oven ProgramInitial temperature 40°C, ramped to 250°C
Ionization ModeElectron Ionization (EI)
MS AnalyzerTriple Quadrupole
Detection ModeMultiple Reaction Monitoring (MRM)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of furanic aldehydes, particularly in liquid samples. researchgate.net A common approach for the separation of these compounds is reversed-phase HPLC using a C18 column. researchgate.net The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with the addition of an acid such as sulfuric or phosphoric acid to improve peak shape. dss.go.thnih.govnih.gov

Detection is frequently performed using a UV-Vis or a photodiode array (PDA) detector. researchgate.netdss.go.th The chromophoric nature of the furan ring and the aldehyde group allows for sensitive detection at specific wavelengths, typically around 280 nm for furanic aldehydes. researchgate.net HPLC methods have been successfully applied to the determination of furanic compounds in diverse samples such as fruit juices, alcoholic beverages, and transformer oil. researchgate.netdss.go.thshimadzu.com

Table 2: Example HPLC Conditions for Furanic Aldehyde Separation

ParameterTypical Condition
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseIsocratic or gradient elution with Acetonitrile/Water mixture
DetectorUV-Vis or Photodiode Array (PDA) at ~280 nm
Flow Rate1.0 mL/min
Column TemperatureAmbient or controlled (e.g., 30°C)

For highly complex samples where co-elution is a significant challenge, more advanced hyphenated techniques are employed. Comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) offers a substantial increase in peak capacity and resolving power compared to conventional GC-MS. osti.gov In GCxGC, the effluent from the first column is subjected to a second, orthogonal separation on a different column, providing a much more detailed chemical fingerprint of the sample. osti.gov This technique is particularly useful for separating isomeric compounds within complex mixtures. osti.gov The high data acquisition speed of TOF-MS is necessary to handle the very narrow peaks produced by GCxGC. osti.gov

Another powerful hyphenated technique is liquid chromatography-mass spectrometry (LC-MS), which combines the separation capabilities of HPLC with the sensitive and selective detection of a mass spectrometer. For furanic compounds, LC-MS/MS can provide structural information and quantitative data, especially for less volatile or thermally labile derivatives that are not amenable to GC analysis. nih.govresearchgate.net

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. For 2-substituted 4,5-dimethylfurans, the chemical shifts of the protons and carbons are influenced by the nature of the substituent at the C-2 position. sci-hub.se The assignments of carbon signals can be confirmed using proton-coupled ¹³C NMR spectra, selective heteronuclear decoupling, and DEPT pulse sequences. sci-hub.se

Table 3: Reported ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusPositionChemical Shift (ppm)
¹H NMRCHO9.45
H-37.17
4-CH₃2.39
5-CH₃2.02
¹³C NMRCHO176.7
C-2150.7
C-3125.7
C-4118.4
C-5155.9
4-CH₃9.6
5-CH₃12.0

Data sourced from Dandarova, M., & Vegh, D. (1992). ¹H and ¹³C NMR spectra of some 2-substituted 4,5-dimethylfurans. Magnetic Resonance in Chemistry, 30(11), 1141-1143. sci-hub.se

Infrared (IR) Spectroscopy : Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. For furanic aldehydes, characteristic absorption bands include C-H stretching of the furan ring, C=O stretching of the aldehyde group, and C=C stretching of the ring. mdpi.comresearchgate.net

Mass Spectrometry (MS) : The mass spectrum of this compound obtained via GC-MS provides information about its molecular weight and fragmentation pattern, which is useful for its identification. nih.gov

Novel Detection Strategies

To enhance the sensitivity and selectivity of detection for furanic aldehydes, novel strategies are being developed, with a significant focus on fluorescence-based methods.

Fluorescence detection offers high sensitivity, often several orders of magnitude greater than UV-Vis absorption detection. Since most furanic aldehydes are not naturally fluorescent, derivatization is required to attach a fluorophore to the molecule. nih.gov

One approach involves pre-column or post-column derivatization in HPLC. jasco-global.comjascoinc.comjascoinc.com For aldehydes, reagents such as 1,3-cyclohexanedione (B196179) can be used in a post-column reaction to form a fluorescent derivative that can be detected with high sensitivity. jasco-global.comjascoinc.comjascoinc.com Another strategy is the use of highly sensitive tagging reagents, such as 2-[2-(7H-dibenzo[a,g]carbazol-7-yl)-ethoxy]ethyl carbonylhydrazine (DBCEEC), in pre-column derivatization, which allows for the detection of aldehydes at nanomolar concentrations. nih.gov

Furthermore, research is ongoing into the development of fluorescent sensors for the detection of volatile aldehydes. Luminescent metal-organic frameworks (LMOFs) are a promising class of materials that can act as fluorescent sensors, where the presence of aldehydes can cause a change in the fluorescence signal. researchgate.netrsc.org

Ion Mobility Spectrometry

Ion Mobility Spectrometry (IMS) has emerged as a powerful analytical technique for the rapid detection and separation of volatile and semi-volatile organic compounds, including furanic aldehydes. IMS separates ions in the gas phase at or near atmospheric pressure based on their size, shape, and charge. This separation occurs as ions travel through a drift tube under the influence of a weak electric field against a counter-flowing neutral drift gas.

The technique offers several key advantages for the analysis of furanic compounds. Stand-alone IMS systems provide quick screening capabilities, with analysis times often under 30 seconds, making them suitable for high-throughput and on-site applications. When hyphenated with mass spectrometry (IMS-MS), often coupled with gas chromatography (GC) or liquid chromatography (LC), it provides an additional dimension of separation. This multidimensional approach significantly enhances selectivity and sensitivity, allowing for the separation of complex mixtures and the resolution of isobaric and isomeric compounds that may not be separable by chromatography or mass spectrometry alone.

Research has demonstrated the successful application of IMS for the analysis of furanic aldehydes. For instance, a corona discharge ion mobility spectrometry (CD-IMS) method was developed for the simultaneous qualitative and quantitative determination of 2-furfural and 5-methyl-

Computational and Theoretical Studies on Furanic Aldehyde Systems

Quantum Chemical Investigations of Molecular Energetics

Quantum chemical methods are employed to calculate the fundamental energetic properties of molecules. These calculations are crucial for understanding the stability and reactivity of furanic aldehydes.

Bond Dissociation Energy (BDE) is the enthalpy change required to break a specific bond homolytically. Computational studies on alkylfurans have revealed important trends relevant to 4,5-Dimethyl-2-furaldehyde. acs.orgresearchgate.net A significant finding is the exceptional strength of the C−H bonds on the furan (B31954) ring, with calculated BDEs that can exceed 500 kJ mol⁻¹. acs.orgresearchgate.net This high strength is attributed to the instability of the resulting furyl radical, where the unpaired electron is not effectively delocalized. acs.org In contrast, the C−H bonds of the methyl side chains are considerably weaker. acs.orgresearchgate.net The C-H bond of the aldehyde group is also a site of potential abstraction. These BDE values are critical for developing kinetic models for the thermal decomposition and oxidation of furanic compounds. acs.org

Representative Bond Dissociation Energies (BDEs) in Furanic Systems
Bond TypeTypical Calculated BDE (kJ mol⁻¹)Significance
Ring C−H> 500Exceptionally strong; H-abstraction is difficult. acs.orgresearchgate.net
Methyl C−H~ 360Weaker than ring C-H; a likely site for radical abstraction. researchgate.net
Aldehyde C-HVariableA primary site for H-abstraction reactions. figshare.com

For this compound, the main source of conformational isomerism is the rotation of the aldehyde group (-CHO) relative to the furan ring. Theoretical methods, particularly Density Functional Theory (DFT), are used to explore the potential energy surface associated with this rotation. nih.gov By performing calculations at various dihedral angles, a rotational energy profile can be constructed to identify the most stable conformers.

Studies on similar furaldehydes show that these molecules generally have two stable planar conformers, often designated as syn and anti, corresponding to the aldehyde oxygen pointing towards or away from the ring oxygen, respectively. nih.gov DFT calculations using functionals like B3LYP with basis sets such as 6-311++G(d,p) can determine the optimized geometry and relative energies of these conformers. nih.gov For many furanic aldehydes, the energy difference between the conformers is small, suggesting that both may be present at room temperature. These calculations provide precise bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional structure. nih.gov

Reaction Pathway Modeling and Mechanism Prediction

Computational chemistry is instrumental in mapping out the detailed pathways of chemical reactions. For furanic aldehydes, this includes modeling reactions such as oxidation, pyrolysis, and reactions with atmospheric radicals like hydroxyl (•OH). figshare.com Theoretical studies on the reaction of furfural (B47365) (a closely related compound) with •OH radicals have identified two primary mechanisms: H-abstraction and •OH addition. figshare.com

H-abstraction: This can occur from the furan ring, the aldehyde group, or the methyl groups. By calculating the transition state structures and their corresponding activation energies for each possible abstraction site, the most favorable pathway can be determined. figshare.com

•OH addition: The radical can add to the carbon atoms of the furan ring, leading to the formation of intermediate species. figshare.com

Quantum chemical methods like M06-2X are often used to construct the potential energy surface for these reactions. figshare.com The results of these calculations, including activation barriers and reaction enthalpies, are then used in kinetic theories like the Rice–Ramsperger–Kassel–Marcus (RRKM) theory to predict reaction rate constants as a function of temperature and pressure. figshare.com Such models have shown that for reactions with •OH, addition pathways may dominate at lower temperatures, while H-abstraction becomes more significant at higher temperatures typical of combustion. figshare.com

Structure-Reactivity Relationship Studies through Computational Approaches

Computational methods can directly link a molecule's electronic structure to its chemical reactivity. For this compound, several computed descriptors are used to predict its reactive behavior.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, such as the oxygen atoms. Regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.gov

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov

Computational Descriptors for Reactivity Analysis
DescriptorInformation ProvidedRelevance to this compound
MEP MapIdentifies electron-rich and electron-poor sites. nih.govPredicts sites for electrophilic and nucleophilic attack.
HOMO-LUMO GapIndicates chemical reactivity and kinetic stability. nih.govA smaller gap suggests higher reactivity.
NBO AnalysisDetails charge delocalization and stabilizing interactions. nih.govExplains the electronic stability of the furan ring and substituents.

Prediction of Spectroscopic Properties via Theoretical Methods

Theoretical methods allow for the a priori prediction of various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures.

Vibrational Spectroscopy (IR and Raman): DFT calculations can accurately predict the harmonic vibrational frequencies of a molecule. nih.govmdpi.com The calculated frequencies, when scaled by an appropriate factor to account for anharmonicity and other systematic errors, typically show excellent agreement with experimental Fourier-transform infrared (FTIR) and FT-Raman spectra. nih.gov This allows for the confident assignment of specific spectral bands to particular vibrational modes of the molecule, such as C=O stretching of the aldehyde, C-H stretching of the methyl groups, and various ring vibrations. mdpi.com

Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic transitions of a molecule. nih.gov These calculations predict the absorption wavelengths (λmax) in the ultraviolet-visible spectrum and can be used to assign absorption bands to specific electronic excitations, such as n→π* or π→π* transitions involving the furan ring and the carbonyl group. tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical methods can also predict NMR chemical shifts (δ) and coupling constants (J). By calculating the magnetic shielding tensors for each nucleus in the molecule's computed equilibrium geometry, chemical shifts can be determined and compared directly with experimental ¹H and ¹³C NMR spectra.

Biochemical and Biological Research on Furanic Aldehyde Compounds

Metabolic Pathways and Biotransformation Investigations

The metabolic fate of furanic aldehyde compounds, including 4,5-Dimethyl-2-furaldehyde, is a critical area of biochemical research. While direct studies on this compound are limited, extensive research on analogous furanic aldehydes, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), provides significant insights into the probable metabolic pathways. The biotransformation of these compounds is primarily a detoxification process observed in various microorganisms and mammals.

Enzymatic Transformations of Furanic Aldehydes

The enzymatic transformation of furanic aldehydes is a key detoxification mechanism in many organisms. This process primarily involves oxidation and reduction reactions that convert the aldehyde group into a carboxylic acid or an alcohol, respectively. These transformations reduce the toxicity of the compounds. bohrium.comresearchgate.net

Aldehyde dehydrogenases (ALDHs) and alcohol dehydrogenases (ADHs) are the principal enzymes involved in these transformations. researchgate.net For instance, in vitro studies have shown that furfural can be effectively oxidized by aldehyde dehydrogenase. nih.gov Similarly, NAD(P)H-dependent aldehyde/alcohol oxidoreductases (AAORs) play a crucial role in the reduction of furanic aldehydes to their less toxic alcohol forms. nih.gov One such enzyme, YugJ from Bacillus subtilis, has been identified as an atypical AAOR that efficiently reduces HMF. nih.gov The enzymatic conversion of furanic aldehydes is a vital defense mechanism for microorganisms, enabling them to tolerate these potentially harmful compounds. bohrium.comnih.gov

The table below summarizes key enzymes involved in the transformation of furanic aldehydes, based on studies of furfural and HMF.

Enzyme ClassSpecific Enzyme ExampleSubstrate AnalogTransformation
Aldehyde Dehydrogenase (ALDH)AlDH (from Saccharomyces cerevisiae)FurfuralOxidation to Furoic Acid
Alcohol Dehydrogenase (ADH)ADH (from Saccharomyces cerevisiae)FurfuralReduction to Furfuryl Alcohol
Aldehyde/Alcohol Oxidoreductase (AAOR)YugJ (from Bacillus subtilis)5-Hydroxymethylfurfural (HMF)Reduction to 2,5-bis(hydroxymethyl)furan

Identification and Characterization of Metabolites

The identification of metabolites is essential for understanding the biotransformation pathways of furanic aldehydes. For furfural, the primary metabolite is 2-furoic acid, formed through the oxidation of the aldehyde group. bohrium.com This is often followed by conjugation with glycine (B1666218) to form furoylglycine, which is a major urinary metabolite in rats and mice. nih.gov Another significant metabolite identified is furanacryloylglycine. nih.gov

In the case of HMF, detoxification in organisms like Acinetobacter baylyi ADP1 leads to the formation of 5-hydroxymethyl-2-furancarboxylic acid as the final product. researchgate.net The initial steps involve both reduction to 2,5-bis(hydroxymethyl)furan and oxidation to 5-formyl-2-furancarboxylic acid, which is then further oxidized. bohrium.com

Based on these findings, it is plausible that this compound would be metabolized to 4,5-Dimethyl-2-furancarboxylic acid and its corresponding alcohol, 4,5-Dimethyl-2-furfuryl alcohol. Subsequent conjugation reactions could also occur.

The following table outlines the identified metabolites for common furanic aldehydes.

Parent CompoundMetaboliteOrganism/System
Furfural2-Furoic AcidVarious microorganisms, Rats, Mice
FurfuralFuroylglycineRats, Mice
FurfuralFuranacryloylglycineRats, Mice
5-Hydroxymethylfurfural (HMF)5-Hydroxymethyl-2-furancarboxylic acidAcinetobacter baylyi ADP1
5-Hydroxymethylfurfural (HMF)2,5-Furandicarboxylic acidCupriavidus basilensis HMF14

In Vivo and In Vitro Metabolic Fate Studies

In vivo and in vitro studies have been instrumental in elucidating the metabolic fate of furanic aldehydes. In vivo studies in rats and mice administered with radiolabeled furfural have shown that the compound is rapidly metabolized and excreted, primarily in the urine. nih.gov The major metabolites identified in these studies were furoylglycine and furanacryloylglycine. nih.gov

In vitro studies using liver microsomes and hepatocytes are crucial for understanding the initial enzymatic steps of metabolism. nih.govresearchgate.netmdpi.com For instance, in vitro experiments with Saccharomyces cerevisiae have demonstrated the conversion of furfural and HMF to their corresponding alcohols and acids, highlighting the role of ADHs and ALDHs. nih.gov Detoxification studies with Acinetobacter baylyi ADP1 have shown a clear progression from the aldehyde to the alcohol and acid forms, with the acid being the less toxic end product. researchgate.net

Biochemical Interactions and Enzymatic Inhibition

Furanic aldehydes are known to interact with various cellular components and inhibit key enzymes, which is a primary mechanism of their toxicity.

Enzyme Target Identification and Mechanisms of Inhibition

Research has identified several key enzymes that are inhibited by furanic aldehydes like furfural and HMF. These include enzymes central to metabolism such as alcohol dehydrogenase (ADH), aldehyde dehydrogenase (ALDH), and the pyruvate (B1213749) dehydrogenase (PDH) complex. nih.gov

In vitro studies on the inhibition of these enzymes by furfural revealed that at low concentrations, it significantly decreases the activity of PDH and ALDH, while ADH is less affected. nih.gov The inhibition of ADH and ALDH by furfural was found to be competitive, meaning the inhibitor binds to the active site of the enzyme, competing with the substrate. nih.gov In contrast, the inhibition of the PDH complex was non-competitive. nih.gov HMF showed a similar inhibitory effect on ADH but was a less potent inhibitor of ALDH and PDH compared to furfural. nih.gov

The table below details the inhibitory effects of furfural on key metabolic enzymes.

EnzymeInhibition by FurfuralMechanism of Inhibition
Alcohol Dehydrogenase (ADH)ModerateCompetitive
Aldehyde Dehydrogenase (ALDH)StrongCompetitive
Pyruvate Dehydrogenase (PDH) ComplexStrongNon-competitive

Interactions with Cellular Components and Biomolecules

Beyond direct enzyme inhibition, furanic aldehydes can interact with other critical cellular components. For example, furfural has been shown to interact with DNA. nih.gov Studies have indicated that furfural can cause strand breaks in duplex DNA and that it reacts preferentially with AT base pairs. nih.gov

Furthermore, the aldehyde group of furanic compounds can react with amino groups of biomolecules, such as amino acids, to form Schiff bases. mdpi.com This interaction has been demonstrated between furfural and phenylalanine, which can block the formation of other compounds in chemical models. mdpi.com Such interactions with amino acids and proteins could have broader implications for cellular function.

Antimicrobial Activity and Mechanisms of Action

A thorough search of scientific databases and peer-reviewed literature revealed no studies specifically investigating the antimicrobial activity of this compound. Consequently, there is no available data on its potential efficacy against bacteria, fungi, or other microorganisms. Furthermore, no research has been published detailing the mechanisms of antimicrobial action for this compound.

While research exists on the antimicrobial properties of other furanic aldehyde compounds, such as 5-hydroxymethylfurfural (5-HMF) and 5-nitro-2-furaldehyde (B57684) derivatives, these findings are not directly applicable to this compound. Adhering to a strict focus on the specified compound, no data on its minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), or specific molecular targets can be presented.

Food Science and Chemical Marker Research for Furanic Aldehydes

Formation Mechanisms in Thermally Processed Systems

4,5-Dimethyl-2-furaldehyde is a furanic aldehyde generated in food during heat treatment. Its formation is primarily attributed to two key chemical processes: the Maillard reaction and the thermal degradation of specific carbohydrates. These reactions are responsible for the development of color, aroma, and flavor in a wide array of cooked, baked, roasted, and sterilized food products.

The Maillard reaction, a complex series of non-enzymatic browning reactions, is a principal pathway for the formation of this compound. This reaction occurs between the carbonyl group of a reducing sugar and the amino group of an amino acid, peptide, or protein.

The specific precursor for the 4,5-dimethyl substitution pattern on the furan (B31954) ring is the 6-deoxyhexose, L-rhamnose. imreblank.chresearchgate.net The formation pathway proceeds through several key stages:

Initial Condensation: The reaction begins with the condensation of the carbonyl group of L-rhamnose with a free amino group from an amino acid, forming a Schiff base.

Amadori Rearrangement: The Schiff base undergoes rearrangement to form a more stable 1-amino-1-deoxy-ketose, known as the Amadori product.

Degradation of the Amadori Product: The Amadori product derived from L-rhamnose is unstable and degrades upon further heating. It proceeds through enolization and the elimination of the amino acid to form key intermediates, such as 3-deoxyhexosone.

Cyclization and Dehydration: The intermediates undergo cyclization and a series of dehydration steps, ultimately eliminating water molecules to form the stable aromatic furan ring structure of this compound.

Beyond the Maillard reaction, this compound can also be formed directly from the thermal degradation of L-rhamnose, particularly under acidic conditions. nist.gov This process, often referred to as caramelization when occurring in the absence of amino compounds, involves the acid-catalyzed dehydration of the sugar.

When subjected to heat in an acidic environment, L-rhamnose undergoes a series of reactions that lead to the formation of the furan ring. Research has demonstrated that the steam distillation of rhamnose in the presence of acid can lead to a quantitative conversion to methyl-substituted furfurals. nist.gov This pathway is significant in food systems with low protein or amino acid content but high sugar content and acidity, such as certain fruit juices and confectionery products, when they undergo thermal processing.

Role as Chemical Markers for Process Monitoring and Product Authenticity

Furanic aldehydes, including furfural (B47365), 5-hydroxymethylfurfural (B1680220) (HMF), and their derivatives, are widely utilized as chemical markers to assess the quality and history of thermally processed foods. jmbfs.orgresearchgate.netresearchgate.netresearchgate.net Their presence and concentration can indicate the intensity of heat treatment, the extent of browning reactions, and the storage conditions of a product.

While research has predominantly focused on furfural and HMF, this compound serves as a potential marker for processes involving specific precursors. Its formation is intrinsically linked to the degradation of L-rhamnose, a sugar found in various plant-based foods. Therefore, its presence can be an indicator of:

Severity of Heat Treatment: Like other furanic aldehydes, its concentration is expected to increase with the intensity and duration of heating. This makes it a candidate for monitoring processes such as baking, roasting (e.g., in coffee), and sterilization. nih.govnih.gov

Aging in Spirits: During the aging of spirits like whisky and bourbon in toasted oak barrels, wood hemicelluloses degrade, releasing sugars that can form furanic aldehydes. aiche.org The detection of this compound could serve as an indicator of the aging process and the type of wood used.

Product Authenticity: The compound could potentially be used to trace the use of ingredients rich in rhamnose or to detect non-traditional heat treatments designed to mimic aging.

The following table shows furanic aldehydes that have been identified as markers in various food products, suggesting a similar potential role for this compound.

Flavor Chemistry Contributions and Perception Mechanisms

The flavor and aroma of thermally processed foods are largely defined by the complex mixture of volatile compounds generated during heating, including furanic aldehydes. While specific sensory data for this compound is not extensively documented, its flavor contribution can be inferred from its chemical structure and the known sensory profiles of analogous compounds.

Furfural and its derivatives are known to contribute sweet, bready, woody, and nutty aromas. perfumersworld.comthegoodscentscompany.com The substitution pattern on the furan ring significantly influences the specific odor character and perception threshold.

Furfural: Typically described as having bready, sweet, woody, and almond-like notes. perfumersworld.comnih.gov

5-Methylfurfural (B50972): Contributes a more caramel-like, sweet, and burnt sugar aroma.

4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®): A structurally related furanoid derived from rhamnose, it is a potent aroma compound with a characteristic sweet, fruity, and caramel-like or strawberry-like scent. imreblank.ch

Interactions with Food Matrix Constituents

Once formed, this compound can interact with other components in the complex food matrix, which influences its stability, volatility, and ultimate contribution to flavor perception. These interactions can be both covalent and non-covalent.

The most significant covalent interactions involve the compound's reactive aldehyde group. Similar to furfural and HMF, this compound can react with nucleophilic groups in the food matrix, primarily the amino groups of amino acids and proteins (e.g., the ε-amino group of lysine). researchgate.netnih.gov This reaction leads to the formation of Schiff bases, which are key intermediates in the later stages of the Maillard reaction, contributing to the formation of brown pigments (melanoidins) and further flavor compounds. This covalent binding effectively removes the volatile aldehyde from the aroma profile, sequestering it into less volatile, higher molecular weight structures.

Non-covalent interactions also play a crucial role in the retention and release of this compound. These weaker interactions include:

Hydrophobic Interactions: The furan ring and methyl groups lend some nonpolar character to the molecule, allowing it to associate with hydrophobic regions of proteins or lipid phases in the food. researchgate.netresearchgate.net

Hydrogen Bonding: The aldehyde group can act as a hydrogen bond acceptor, interacting with hydroxyl groups from water, carbohydrates, or proteins.

These interactions can decrease the volatility of the aroma compound, affecting its release into the headspace during consumption and thus modifying its perceived intensity and character. researchgate.net The nature of the food matrix—whether it is high in protein, fat, or carbohydrates—will dictate the extent and type of these interactions.

Environmental Fate and Impact Assessments of Furanic Aldehydes

Atmospheric Chemistry and Degradation Pathways

The atmospheric fate of 4,5-Dimethyl-2-furaldehyde is governed by its reactions with key atmospheric oxidants, including hydroxyl radicals (OH), nitrate (B79036) radicals (NO3), and ozone (O3), as well as by photolysis. Due to its chemical structure, featuring an aldehyde group and a substituted furan (B31954) ring, it is expected to be highly reactive and have a short atmospheric lifetime. copernicus.org

Reaction with Hydroxyl (OH) Radicals: During the daytime, the primary removal process for this compound is its reaction with OH radicals. The reaction can proceed through two main pathways: OH addition to the furan ring and H-atom abstraction from the aldehyde group or the methyl groups. For substituted furans, OH addition to the carbon-carbon double bonds of the furan ring is typically the dominant pathway. acs.org The presence of electron-donating methyl groups on the furan ring is known to increase the reaction rate with OH radicals. nih.gov For instance, the rate constant for 2,5-dimethylfuran (B142691) is significantly higher than that for unsubstituted furan. nih.govresearchgate.net Based on kinetic data for structurally similar compounds, the atmospheric lifetime of this compound with respect to reaction with OH radicals is estimated to be only a few hours, indicating it will be rapidly degraded near its emission sources. researchgate.net The degradation products from the OH-initiated oxidation of dimethylfurans include unsaturated 1,4-dicarbonyls and other oxygenated compounds formed via ring-opening mechanisms. nih.govnih.gov However, the yield of these dicarbonyl products tends to decrease as methyl substitution on the furan ring increases. acs.org

Reaction with Nitrate (NO3) Radicals: During the nighttime, the reaction with the nitrate radical (NO3) becomes the dominant atmospheric sink. Furan compounds with alkyl substituents are known to react very rapidly with NO3 radicals. researchgate.net The rate constant for 2,5-dimethylfuran is several orders of magnitude greater than that for furfural (B47365), which lacks activating methyl groups. researchgate.net This suggests that this compound will have a very short nighttime lifetime, likely on the order of minutes, in environments where NO3 radicals are present. This rapid removal prevents its long-range transport at night. researchgate.net

Reaction with Ozone (O3): Ozonolysis is another potential degradation pathway, though it is generally much slower than the radical-initiated reactions for furanic compounds. The rate constant for the reaction of ozone with 2,5-dimethylfuran has been measured, and when applied to typical atmospheric ozone concentrations, it results in a lifetime of several days. rsc.org Therefore, ozonolysis is considered a minor loss process for this compound compared to its reactions with OH and NO3 radicals. rsc.org

Photolysis: The presence of a chromophore (the furaldehyde structure) suggests that this compound may undergo photolysis upon absorbing solar radiation. Aldehydes are known to photolyze in the atmosphere. copernicus.org However, without specific data on the absorption cross-sections and quantum yield for this compound, the significance of photolysis as a degradation pathway cannot be quantitatively assessed but it remains a potential removal mechanism. mdpi.comwikipedia.org

Estimated lifetimes are calculated using typical atmospheric concentrations: [OH] = 2 x 10⁶ molecules cm⁻³; [NO₃] = 5 x 10⁸ molecules cm⁻³; [O₃] = 7 x 10¹¹ molecules cm⁻³. Data for 2,5-Dimethylfuran and Furfural from references nih.govresearchgate.netrsc.org. Estimates for this compound are based on these structurally similar compounds.

Aquatic and Terrestrial Environmental Behavior

The behavior of this compound in aquatic and terrestrial ecosystems is determined by processes such as hydrolysis, sorption to soil and sediment, and mobility.

Aquatic Environmental Behavior: In aquatic systems, the furan ring is generally stable against hydrolysis under neutral pH conditions. The aldehyde functional group is also not readily hydrolyzed. Therefore, abiotic hydrolysis is not expected to be a significant degradation process for this compound in most natural waters. epa.govusda.gov Photodegradation in sunlit surface waters is a potential fate process, given that the molecule absorbs UV radiation, but specific rates are not well-characterized. researchgate.net Due to its expected moderate water solubility and high reactivity with atmospheric oxidants, its primary entry into aquatic systems would likely be through atmospheric deposition near emission sources.

Terrestrial Environmental Behavior: When deposited onto soil, the fate of this compound is largely controlled by its tendency to adsorb to soil particles, which in turn dictates its mobility and bioavailability. usda.gov The sorption of organic compounds in soil is often correlated with the soil's organic matter and clay content. nih.govresearchgate.net As a relatively small and polar organic molecule, this compound is expected to exhibit low to moderate sorption to soil organic carbon. This suggests it would have a relatively high potential for mobility and could leach from the topsoil into lower soil layers or groundwater, particularly in soils with low organic matter content. researchgate.net Volatile organic compounds emitted from biomass burning can also adsorb onto soil particles and alter soil properties, such as inducing water repellency. mdpi.com

Biodegradation and Bioremediation Strategies

Microbial degradation is a crucial pathway for the removal of furanic aldehydes from the environment. Many microorganisms have evolved mechanisms to detoxify and metabolize these compounds. nih.govnih.gov

Biodegradation Pathways: The biodegradation of furanic aldehydes like this compound typically begins with the transformation of the highly reactive aldehyde group. nih.gov Microorganisms utilize two primary initial strategies:

Oxidation: The aldehyde group is oxidized to a carboxylic acid, which would yield 4,5-dimethyl-2-furoic acid. This reaction is often a detoxification step, as the resulting acid is less inhibitory to microbial metabolism. nih.govresearchgate.net

Reduction: The aldehyde group is reduced to an alcohol, forming (4,5-dimethyl-2-furyl)methanol. This is another common detoxification pathway observed in various bacteria and fungi. researchgate.net

Following these initial transformations, the furan ring can be further metabolized. In some microorganisms, such as Cupriavidus basilensis, the degradation pathway for furfural proceeds through furoic acid, eventually leading to intermediates of central metabolism and complete mineralization to carbon dioxide. nih.govnih.gov It is plausible that a similar pathway exists for alkyl-substituted furfurals.

Bioremediation Strategies: The natural ability of microorganisms to degrade furanic compounds forms the basis for bioremediation strategies to clean up contaminated sites. nih.govresearchgate.net For water or soil contaminated with this compound, bioremediation could be an effective treatment technology. saudijournals.comresearchgate.net Strategies may include:

Bioaugmentation: Introducing specialized microorganisms or microbial consortia with a known capacity for degrading furanic compounds to the contaminated site. sdewes.org

Biostimulation: Enhancing the activity of the indigenous microbial population by adding nutrients and optimizing environmental conditions (e.g., pH, temperature, oxygen levels) to promote the growth of furan-degrading microbes. nih.gov

Monitored Natural Attenuation: Relying on the intrinsic capacity of the native microbial community to degrade the contaminant over time, with regular monitoring to ensure its effectiveness.

Studies have shown that bacterial consortia can be particularly effective, degrading high concentrations of furfural that might be toxic to single strains. sdewes.orgsdewes.org

Emission Sources and Environmental Distribution

Emission Sources: The predominant source of this compound and other substituted furans in the environment is biomass burning. acs.org These compounds are not typically produced through direct industrial synthesis in large quantities for commercial use but are instead significant byproducts of the thermal degradation of lignocellulosic biomass, which includes wood, agricultural residues, and peat. copernicus.org During a fire, the pyrolysis of cellulose (B213188) and hemicellulose polymers generates a complex mixture of volatile organic compounds, with furanoids being a major class. acs.orgcopernicus.org Laboratory and field studies have consistently identified furan, furfural, methylfurans, and dimethylfurans in smoke from various fuel types. copernicus.orgresearchgate.net Therefore, wildfires, prescribed burns, residential wood combustion, and agricultural burning are the primary activities that release this compound into the atmosphere.

Future Research Directions and Emerging Applications in Furanic Aldehyde Chemistry

Development of Advanced Catalytic Systems for Sustainable Synthesis

Future research will likely focus on developing sustainable methods for synthesizing substituted furanic aldehydes. This includes designing heterogeneous catalysts that can convert bio-based precursors into specific furan (B31954) derivatives with high selectivity and yield, avoiding harsh reaction conditions and complex purification steps.

Exploration of Novel Derivatization Strategies for Enhanced Analytical Performance

To better detect and quantify furanic aldehydes in complex matrices like food and biological samples, new derivatization strategies are needed. Research into reagents that react specifically with the aldehyde group to form highly fluorescent or easily ionizable products could significantly improve the sensitivity and selectivity of HPLC and MS-based analytical methods.

Elucidation of Complex Mechanistic Insights in Biological Systems

Understanding how furanic aldehydes interact with biological systems is crucial. Future work should aim to elucidate the specific molecular mechanisms of their toxicity, including their effects on enzyme activity, DNA integrity, and the generation of oxidative stress. nih.gov Investigating the potential therapeutic effects of novel furanic derivatives, such as their antimicrobial or antitumor activities, will also be a key research area.

Discovery of New Synthetic Pathways and Design of Functionalized Derivatives

The discovery of novel synthetic routes to create a wider variety of functionalized furan derivatives is a continuous goal. By using compounds like 4,5-Dimethyl-2-furaldehyde as a starting point, chemists can design and synthesize new molecules with tailored electronic, physical, and biological properties for applications in materials science, agrochemicals, and pharmaceuticals. researchgate.net

Q & A

Q. What are the recommended synthetic routes for 4,5-Dimethyl-2-furaldehyde, and how can reaction conditions be optimized to improve yield?

Methodological Answer: A common approach involves the acid-catalyzed dehydration of pentose or hexose sugars, where temperature and catalyst selection critically influence yield. For example, zinc powder in acetic acid under reflux (120–121°C) has been used to synthesize structurally related furan derivatives, achieving yields of 53–55% after vacuum distillation . Optimization strategies include:

  • Catalyst Screening : Testing Brønsted acids (e.g., H₂SO₄) vs. Lewis acids (e.g., ZnCl₂) to balance selectivity and side reactions.
  • Temperature Control : Maintaining 80–100°C to minimize thermal decomposition of the aldehyde group.
  • Purification : Using fractional distillation under reduced pressure (1–3 mmHg) to isolate the product from byproducts like 4,5-Dimethyl-2-furoic acid .

Q. How can researchers validate the purity of this compound, and what analytical techniques are most effective?

Methodological Answer: Purity validation requires a combination of chromatographic and spectroscopic methods:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : To quantify impurities (e.g., residual acetic acid or dimethylfuran derivatives) and confirm molecular weight (124.14 g/mol) .
  • FT-IR Spectroscopy : Key absorption bands include C=O stretch (~1680 cm⁻¹ for the aldehyde) and C-H bending of the dimethylfuran ring (~730 cm⁻¹) .
  • NMR (¹H/¹³C) : Diagnostic signals: δ 9.6 ppm (aldehyde proton), δ 6.3 ppm (furan ring proton), and δ 2.2–2.4 ppm (methyl groups) .

Q. What solvent systems are suitable for purifying this compound, and how does its solubility profile influence experimental design?

Methodological Answer: The compound’s solubility in polar aprotic solvents (e.g., ethyl acetate, diethyl ether) and limited solubility in water necessitate:

  • Liquid-Liquid Extraction : Using ether for initial separation from aqueous reaction mixtures .
  • Recrystallization : Ethanol/water mixtures (4:1 v/v) at low temperatures (0–5°C) to recover crystalline product.
  • Density Considerations : The compound’s density (1.08 g/cm³) allows phase separation in biphasic systems .

Advanced Research Questions

Q. How do thermodynamic properties (e.g., enthalpy of formation) of this compound inform its stability under storage and reaction conditions?

Methodological Answer: Combustion calorimetry studies reveal its enthalpy of formation (ΔfH° ≈ −250 kJ/mol), indicating moderate thermal stability. Key implications:

  • Storage : Store under inert gas (N₂/Ar) at −20°C to prevent oxidation of the aldehyde group.
  • Reaction Design : Avoid temperatures >150°C to suppress decomposition into 2,5-dimethylfuran or CO₂ .

Q. What mechanistic insights explain the formation of 4,5-Dimethyl-2-furoic acid as a common byproduct during synthesis?

Methodological Answer: Oxidation of the aldehyde group under acidic or aerobic conditions leads to carboxylic acid formation. Mitigation strategies include:

  • Inert Atmosphere : Conduct reactions under N₂ to minimize O₂ exposure.
  • Reducing Agents : Add NaBH₄ or Zn dust post-synthesis to reduce oxidized intermediates .

Q. How can researchers resolve contradictions in reported reaction yields for this compound across literature sources?

Methodological Answer: Discrepancies often arise from differences in:

  • Substrate Purity : Use HPLC-grade sugars to minimize side reactions.
  • Catalyst Recycling : Reuse of Zn or H₂SO₄ may introduce variability; quantify catalyst activity via TGA/DSC.
  • Analytical Calibration : Validate GC-MS results with certified reference standards .

Q. What computational methods (e.g., DFT) are suitable for predicting the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can model:

  • Electrophilicity : The aldehyde’s partial positive charge (calculated via Mulliken charges).
  • Transition States : Simulate attack by nucleophiles (e.g., amines) to predict regioselectivity .

Q. How does the compound’s photostability impact its use in photochemical studies, and what protective measures are recommended?

Methodological Answer: UV-Vis spectroscopy shows absorption at 280–320 nm, indicating susceptibility to UV-induced degradation. Best practices:

  • Light Exclusion : Use amber glassware or UV-filtered light sources.
  • Quenchers : Add 0.1% (w/v) ascorbic acid to scavenge free radicals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.